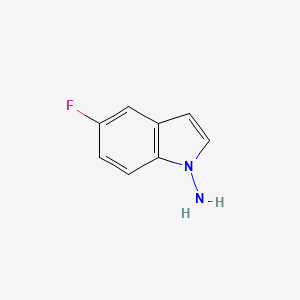

5-Fluoro-1H-indol-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

5-fluoroindol-1-amine |

InChI |

InChI=1S/C8H7FN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-5H,10H2 |

InChI Key |

DXSJZEIJXDNIFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2N)C=C1F |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 5 Fluoro 1h Indol 1 Amine and Analogues

Mechanistic Pathways in Indole (B1671886) Ring Formation Reactions

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this important scaffold. The mechanisms underlying these transformations often involve complex sequences of cyclization and rearrangement steps.

Acid-Catalyzed Cyclization Mechanisms and Intermediate Formation

Acid catalysis is a common strategy to facilitate the cyclization step in many indole syntheses. The mechanism generally involves the enhancement of the electrophilicity of a carbonyl group, which then undergoes an intramolecular reaction with an electron-rich precursor.

A typical pathway commences with the protonation of a carbonyl or imine functional group, which activates it for nucleophilic attack. In syntheses starting from precursors like 5-aminolevulinic acid and acetylacetone (B45752) to form pyrroles (a related heterocyclic core), NMR spectroscopy has shown that the first product to accumulate is an enaminoketone intermediate. rsc.org This intermediate is primed for cyclization. The subsequent key step is an intramolecular aldol-type condensation or a related cyclization, where a nucleophilic carbon attacks the activated electrophilic center. rsc.orgacs.org This ring-closing step forms a new carbon-carbon bond, leading to a non-aromatic cyclic intermediate. The final stage of the sequence is a dehydration step, also facilitated by acid, which eliminates a molecule of water and leads to the formation of the aromatic indole ring system. acs.org In some variations, Lewis acids may be employed to assist in this final cyclodehydration step. thieme-connect.com

Table 1: Key Stages in Acid-Catalyzed Indole Ring Formation

| Stage | Description | Key Intermediates |

|---|---|---|

| Activation | Protonation of a carbonyl or imine group by an acid catalyst. | Protonated carbonyl, Iminium ion |

| Condensation | Formation of an initial adduct between the amine and carbonyl compound. | Enamine, Enaminoketone rsc.org |

| Cyclization | Intramolecular nucleophilic attack to form the five-membered ring. | Cyclic alcohol or amine intermediate |

| Dehydration | Acid-catalyzed elimination of water to form the aromatic ring. | Dihydroindole, Indolenine |

Role of Sigmatropic Rearrangements and Aromatization Processes

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org These reactions are crucial in several indole syntheses, most notably the Fischer indole synthesis, which involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement as its key mechanistic step. wikipedia.org

The Fischer indole synthesis typically starts with the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. Upon treatment with an acid catalyst, the phenylhydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate then undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, a process analogous to the well-known Cope and Claisen rearrangements. libretexts.orgimperial.ac.uk This rearrangement breaks a weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. thieme-connect.com

Influence of Fluorine on Reaction Mechanisms and Selectivity

The introduction of a fluorine atom into the indole scaffold, as in 5-Fluoro-1H-indol-1-amine, profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity.

Electronic Effects of the Fluorine Atom on Indole Reactivity

While the inductive effect is dominant, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M effect). For fluorine, the -I effect significantly outweighs the +M effect, leading to a net deactivation. This electronic perturbation influences the energy levels of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com The presence of a fluorine substituent can lead to increased planarity in some indole derivatives due to favorable electronic effects and reduced steric hindrance. mdpi.com

Table 2: Frontier Molecular Orbital Analysis of Substituted Indoles

| Compound Feature | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|

| Planar derivatives (e.g., with fluorine) | Typically uniform potential distribution | May facilitate π-π stacking interactions mdpi.com |

Directing Effects of Substituents on Regioselectivity in Functionalization

The position of electrophilic attack on the indole ring is governed by the electronic properties of the system. In unsubstituted indole, the C3 position is the most nucleophilic and thus the primary site for electrophilic substitution. The fluorine atom at the C5 position exerts its deactivating inductive effect throughout the benzene (B151609) portion of the ring system. This deactivation further enhances the intrinsic preference for electrophilic attack at the C3 position of the pyrrole (B145914) ring over any position on the six-membered ring.

Impact on Reaction Kinetics and Thermodynamics

The fluorine atom significantly impacts the kinetics and thermodynamics of reactions by altering the stability of reactants, intermediates, and transition states. The strong carbon-fluorine (C-F) bond can influence the enthalpy of reactions. Electronically, the fluorine atom can stabilize or destabilize charged intermediates and transition states, thereby changing the activation energy of a reaction.

Detailed kinetic and thermodynamic studies on fluorinated biomolecules provide insight into these effects. For example, in the interaction of 5-fluorodeoxyuridylate with the enzyme thymidylate synthase, the fluorine substituent is critical for the mechanism of inhibition. nih.gov The kinetic parameters for the formation of a covalent complex in this system have been quantified, providing a concrete example of fluorine's influence. nih.govraineslab.com

Table 3: Activation Parameters for Covalent Complex Formation Involving a 5-Fluoro-Substituted Heterocycle

| Parameter | Value | Description |

|---|---|---|

| Ea (Activation Energy) | 20 kcal/mol | The minimum energy required for the reaction to occur. nih.gov |

| ΔG‡ (Gibbs Free Energy of Activation) | 17.9 kcal/mol | The energy barrier for the conversion from noncovalent to covalent complex. nih.gov |

| ΔH‡ (Enthalpy of Activation) | 19.3 kcal/mol | The change in heat content in forming the transition state. nih.gov |

| ΔS‡ (Entropy of Activation) | 0.005 kcal/(mol·deg) | The change in disorder in forming the transition state. nih.gov |

These values demonstrate how the presence of a fluorine atom dictates the energetic landscape of a reaction. The conversion from a noncovalent to a covalent complex is associated with a specific rate constant and a large equilibrium constant, indicating that the covalent complex is thermodynamically favored. nih.govraineslab.com This energetic profiling is crucial for understanding how a 5-fluoro substituent can modulate the rate (kinetics) and outcome (thermodynamics) of chemical transformations.

Mechanistic Insights into Amine Functionalization Reactions

The functionalization of amines, particularly within heterocyclic structures like this compound, is a cornerstone of synthetic chemistry. Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. This section delves into the mechanistic details of key amine functionalization reactions involving the indole core, focusing on substitution pathways, proton transfer dynamics, boron-catalyzed amidation, and hydroamination reactions.

Pathways of Electrophilic and Nucleophilic Substitution on the Indole Core

The indole core is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov Conversely, nucleophilic aromatic substitution (SNAr) is less common and typically requires the presence of strong electron-withdrawing groups. rsc.org The reactivity of this compound is modulated by the electronic effects of both the 5-fluoro and the 1-amine substituents.

Electrophilic Aromatic Substitution (EAS):

The inherent reactivity of the indole ring directs electrophiles primarily to the C3 position of the pyrrole moiety, which is significantly more nucleophilic than any position on the benzene ring. nih.gov The general mechanism involves the attack of a pair of pi electrons from the aromatic ring on an electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion (or σ-complex). chemistrytalk.org A subsequent deprotonation step restores the aromaticity of the ring. chemistrytalk.org

The substituents on the this compound ring influence the regioselectivity of this process:

1-Amine Group : As an electron-donating group, the 1-amine moiety further increases the electron density of the indole ring, enhancing its reactivity towards electrophiles.

The final regiochemical outcome in the electrophilic substitution of this compound is a result of the interplay between the inherent reactivity of the C3 position and the directing effects of the 5-fluoro substituent. In most cases, the strong activating effect of the heterocyclic nitrogen atom dominates, leading to a preference for substitution at C3.

| Reaction Type | General Mechanism | Predicted Primary Site of Reaction on 5-Fluoroindole (B109304) Core | Influence of 1-Amine Group | Influence of 5-Fluoro Group |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Attack by π-electrons on an electrophile, formation of a cationic σ-complex, followed by deprotonation to restore aromaticity. chemistrytalk.org | C3 (most nucleophilic position) nih.gov | Activating; increases electron density of the ring. | Deactivating (inductive effect > resonance); directs ortho/para (C4, C6). libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Addition of a nucleophile to form a Meisenheimer complex, followed by elimination of a leaving group. nih.gov Requires strong electron-withdrawing groups. | Generally disfavored unless additional strong electron-withdrawing groups are present. | Electron-donating; disfavors SNAr. | Weakly activating for SNAr at other positions, but not a good leaving group itself. |

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions on an indole ring are challenging due to its electron-rich nature. rsc.org Such reactions typically proceed via a stepwise mechanism involving the addition of a nucleophile to form a stable anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov For this pathway to be viable, the aromatic ring must be rendered sufficiently electron-deficient by potent electron-withdrawing groups, such as nitro groups. nii.ac.jp While the 5-fluoro substituent is electron-withdrawing, it is not activating enough to facilitate SNAr on its own. Recent studies have shown that many SNAr reactions, particularly with azole nucleophiles like indole, can proceed through concerted or borderline mechanisms rather than a purely stepwise pathway. nih.gov In the case of this compound, SNAr is not a favorable pathway without further modification of the ring's electronic properties.

Proton Transfer Dynamics in Amine-Involving Reactions

Proton transfer is a fundamental process that governs the course of many chemical reactions involving amines. nih.gov In the context of this compound, the protons on the exocyclic amine (1-NH2) are critical participants in catalysis and reaction mechanisms. The dynamics of these transfers, often occurring on ultrafast timescales, can dictate reaction rates and product distributions.

Studies on model systems, such as indole-ammonia clusters, provide insight into the fundamental dynamics of hydrogen atom and proton transfer. acs.org Photoexcitation of these clusters initiates a hydrogen atom transfer reaction that occurs in two successive steps: a primary process on a sub-picosecond timescale, followed by a secondary relaxation process that takes place over tens to hundreds of picoseconds. acs.orgrsc.org

In solution, amines can act as "proton shuttles," facilitating reactions by mediating the transfer of protons between different sites within a reaction complex. nih.gov This is particularly relevant in reactions where the generation of an intermediate requires both a deprotonation and a protonation step at different locations in the molecule. The amine group can accept a proton from one site and deliver it to another, bypassing high-energy intermediates. The efficiency of this process is influenced by factors such as the amine's pKa, steric hindrance, and the formation of hydrogen-bonded networks. nih.gov

The mechanism of proton-coupled electron transfer (PCET) is also relevant, where an electron and a proton are transferred together in a concerted or stepwise fashion. mdpi.com In many enzymatic and chemical redox reactions, the transfer of an electron is intimately linked with a proton transfer to maintain charge neutrality, and amine functionalities can play a key role in mediating this process. mdpi.com

| Process | Description | Relevant Timescale (from model systems) | Significance for this compound |

|---|---|---|---|

| Hydrogen Atom Transfer | Transfer of a hydrogen atom (proton + electron) following electronic excitation. | Primary process: sub-picosecond; Secondary process: 25-150 ps. acs.org | Provides a fundamental model for N-H bond cleavage dynamics. |

| Proton Shuttling | Amine-mediated transfer of a proton between donor and acceptor sites within a reaction complex. nih.gov | Variable; dependent on reaction conditions and substrate. | The 1-amine group can act as an intramolecular or intermolecular catalyst. |

| Proton-Coupled Electron Transfer (PCET) | A concerted or stepwise transfer of both a proton and an electron. mdpi.com | Can be extremely fast, often occurring on the femtosecond-to-picosecond timescale. | Relevant in potential redox reactions involving the indoleamine moiety. |

Boron-Catalyzed Amidation Reactions and Proposed Mechanisms

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, often requires harsh conditions. Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for this transformation under milder temperatures. rsc.orgorgsyn.org When this compound is used as the amine component, these catalysts facilitate its condensation with carboxylic acids.

Several mechanisms have been proposed for boron-catalyzed amidation. A long-accepted pathway involves the reaction of the boronic acid with the carboxylic acid to form a monoacyloxyboronic acid intermediate. rsc.org This intermediate is more electrophilic than the parent carboxylic acid, functioning as a mixed anhydride (B1165640) that is readily attacked by the amine nucleophile. rsc.org The removal of water is crucial for driving the reaction forward. rsc.org

However, recent investigations have brought this simple mechanism into question. nih.gov Detailed studies have shown that borinic acids (which have two organic substituents on the boron) are not competent catalysts, suggesting that at least three coordination sites on the boron atom are necessary for catalytic activity. nih.gov This observation is inconsistent with the monoacyloxyboron mechanism.

Alternative mechanisms have been proposed that involve dimeric boron species. nih.gov These pathways suggest that a dimeric B-X-B motif (where X can be O or NR) is essential for the catalytic process. These dimeric structures are thought to activate the carboxylic acid while simultaneously coordinating and delivering the amine nucleophile to the carbonyl group, orchestrating the reaction within a more complex cyclic transition state. Quantum mechanical calculations support several closely related potential pathways involving these dimeric intermediates. nih.gov

| Proposed Mechanism | Key Intermediate(s) | Description | Supporting Evidence |

|---|---|---|---|

| Monoacyloxyboron Mechanism | Acyloxyboronic acid | The boronic acid catalyst and carboxylic acid form a mixed anhydride, which is then attacked by the amine. rsc.orgrsc.org | Thermodynamically plausible; explains the need for water removal. rsc.org |

| Dimeric B-O-B Mechanism | Dimeric acyloxyboron species | A dimeric boron structure activates the carboxylic acid and delivers the amine via a coordinated transition state. nih.gov | Explains why borinic acids are inactive and why three coordination sites on boron are needed. Supported by DFT calculations. nih.gov |

| Dimeric B-N-B Mechanism | Dimeric aminoboron species | Similar to the B-O-B mechanism, but involves a boron-nitrogen bridge formed from the amine component. nih.gov | Rapid reaction observed between amines and boron compounds suggests B-N interactions are highly likely. nih.gov |

Hydroamination Mechanisms and Regioselectivity

Hydroamination involves the addition of an N-H bond across an unsaturated carbon-carbon bond, such as in an alkyne or alkene. This reaction can be catalyzed by a variety of metals, including gold, rhodium, and copper, as well as by boranes. nih.govorganic-chemistry.orgnih.govacs.org For a substrate like this compound, this reaction would typically be intermolecular with an unsaturated partner.

The mechanism and regioselectivity of hydroamination are highly dependent on the catalyst and substrates.

Mechanism : For late transition metal catalysts, the reaction often begins with the coordination of the alkyne to the metal center. This is followed by a nucleophilic attack of the amine on the activated alkyne. Subsequent protonolysis of the resulting metal-carbon bond releases the enamine or imine product and regenerates the catalyst. acs.org In some cases, the turnover-limiting step is the intramolecular insertion of the alkyne into a metal-amide bond. acs.org Borane catalysts like B(C₆F₅)₃ can promote intramolecular hydroamination through the formation of a zwitterionic borate-borenium intermediate. nih.govacs.org

Regioselectivity : The regioselectivity of the addition (i.e., which carbon of the unsaturated bond the amine nitrogen attaches to) is a critical aspect. In the hydroamination of unsymmetrical alkynes, two regioisomers can be formed. The outcome is governed by a combination of steric and electronic factors.

Electronic Control : Electron-donating groups on the alkyne typically direct the amine to the more distant carbon (anti-Markovnikov-type addition for terminal alkynes), while electron-withdrawing groups favor addition at the proximal carbon. Gold catalysts, in particular, often exhibit regioselectivity driven by electronic effects. organic-chemistry.org

Steric Control : Bulky substituents on the alkyne or the catalyst's ligands can sterically hinder the approach of the amine, favoring its addition to the less sterically encumbered position.

Isomerization : In some rhodium-catalyzed systems, an acid co-catalyst can be used to switch the regioselectivity. The reaction can proceed through an initial hydroamination to form a branched allylic amine, which can then isomerize under acidic conditions to the linear isomer. nih.gov

| Catalyst System | Proposed Mechanistic Feature | Typical Regioselectivity Control | Example Outcome |

|---|---|---|---|

| Gold(I) | Activation of alkyne by π-coordination. organic-chemistry.org | Primarily electronic. organic-chemistry.org | Highly regioselective addition to unsymmetrical internal alkynes. |

| Rhodium(I) | Formation of allene (B1206475) intermediate followed by hydroamination. nih.gov | Ligand-dependent; can be switched with an acid co-catalyst. nih.gov | Access to either branched or linear N-allylic products. |

| Copper(I)/Copper(II) | Ligand-free or ligand-assisted activation. acs.orgnih.gov | Dependent on substrate electronics and catalyst. | Effective for intermolecular hydroamination of internal alkynes with anilines. nih.gov |

| Organolanthanides | Intramolecular alkyne insertion into a Lanthanide-Nitrogen bond. acs.org | Steric demands in the insertive transition state. acs.org | Regiospecific formation of cyclic imines or enamines. |

| B(C₆F₅)₃ | Formation of a zwitterionic borate-borenium intermediate. acs.org | Governed by intramolecular cyclization constraints. | Intramolecular hydroamination of 2-alkynyl anilines to form 2-substituted indoles. nih.gov |

Computational Chemistry and Theoretical Studies on 5 Fluoro 1h Indol 1 Amine and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netacs.org It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are effective in modeling the electronic properties of heterocyclic compounds such as indole (B1671886) derivatives. researchgate.net

For a molecule like 5-Fluoro-1H-indol-1-amine, DFT would be used to calculate the total energy, electron density distribution, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it illustrates the charge distribution and helps identify regions that are rich or deficient in electrons, which are indicative of sites susceptible to electrophilic or nucleophilic attack. The introduction of a fluorine atom at the C5 position and an amine group at the N1 position significantly influences the electronic landscape of the indole ring. The highly electronegative fluorine atom acts as an electron-withdrawing group, while the amine group can act as an electron-donating group, creating a complex electronic profile that DFT can accurately model.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap indicates that the molecule is more polarizable and more reactive. For indole derivatives, theoretical calculations provide these crucial energy values. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.85 | LUMO - HOMO Energy Difference |

From the HOMO and LUMO energy values, several global quantum chemical parameters can be derived to further quantify the reactivity of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative measure of fundamental chemical concepts. rasayanjournal.co.in

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): This index quantifies the electron-accepting capability or the electrophilic nature of a species. rasayanjournal.co.inresearchgate.net It measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

ω = μ² / (2η) = (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))

These parameters are invaluable for comparing the reactivity of different derivatives and understanding the influence of various substituents on the indole core.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.375 |

| Chemical Hardness | η | 2.425 |

| Electrophilicity Index | ω | 2.348 |

Molecular Geometry and Conformation Analysis

Understanding the three-dimensional structure of a molecule is essential, as its geometry and conformational preferences directly impact its physical properties and biological activity.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. ajchem-a.com Using methods like DFT, an initial guess of the molecular structure is refined until the forces on each atom are close to zero. This process yields the most stable, or ground-state, geometry.

The output of a geometry optimization includes precise structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this would provide detailed information on the planarity of the indole ring, the orientation of the N-amine group relative to the ring, and the specific lengths of C-C, C-N, C-F, and N-H bonds. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å | Length of carbon-carbon bonds within the benzene (B151609) moiety |

| C-N Bond Length (Ring) | 1.37 - 1.38 Å | Length of carbon-nitrogen bonds within the pyrrole (B145914) ring |

| C-C-C Bond Angle | ~120° | Angle between three adjacent carbon atoms in the benzene ring |

| C-N-C Bond Angle | ~108° | Angle between atoms in the five-membered pyrrole ring |

For flexible molecules, multiple conformations (different spatial arrangements of atoms resulting from rotation about single bonds) may exist. Conformational analysis aims to identify the stable conformers and determine their relative energies. acs.org The collection of all possible conformations and their corresponding energies forms the conformational landscape.

In this compound, rotation around the bond connecting the N1 atom of the indole ring and the nitrogen of the amine group would be a key area of interest. Computational methods can be used to systematically rotate this bond and calculate the energy at each step, generating a potential energy profile. The points on this profile with the lowest energy correspond to the most stable conformations, or energy minima. researchgate.net Conformations with high strain energy are generally less populated and rarely observed experimentally. acs.org Identifying these low-energy conformers is critical for understanding how the molecule might interact with biological targets like enzymes or receptors.

Theoretical Spectroscopic Parameter Prediction

Simulation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

No published data were found regarding the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound. Computational methods, such as Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method, are commonly employed for this purpose. nih.govbohrium.com These calculations, when benchmarked against experimental data, can provide valuable insights into the electronic structure of a molecule. However, without experimental spectra or specific computational studies on this compound, a data table of predicted chemical shifts cannot be generated.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Similarly, a vibrational frequency analysis for this compound, which would form the basis for simulating its Infrared (IR) and Raman spectra, has not been reported. Theoretical calculations on related molecules, such as indole and 5-aminoindole, have been performed using methods like Hartree-Fock and DFT to predict their vibrational modes. researchgate.net Such analyses help in the assignment of experimental spectral bands to specific molecular vibrations. The absence of such a study for this compound means that a table of calculated vibrational frequencies and their corresponding assignments cannot be provided.

Mechanistic Modeling and Transition State Characterization

Elucidation of Reaction Pathways and Intermediate Structures

The elucidation of reaction pathways involving this compound through computational modeling is not described in the available literature. While one study on enzymatic reactions included a 5-fluoro-substituted indole analogue, it did not provide a detailed mechanistic investigation of this compound itself, nor did it characterize any intermediate structures computationally. acs.org

Calculation of Activation Energies and Reaction Barriers

Consequently, without studies on reaction pathways, there are no reported calculations of activation energies or reaction barriers for reactions involving this compound. This type of data is crucial for understanding the kinetics and feasibility of chemical transformations.

Investigation of Intermolecular Interactions and Crystal Packing

There is no available research on the crystal structure or computational analysis of the intermolecular interactions and crystal packing of this compound. Studies on other substituted indoles have utilized techniques like Hirshfeld surface analysis to investigate non-covalent interactions that govern their solid-state structures. najah.edu However, this has not been applied to the target compound.

Analysis of Hydrogen Bonding Networks and their Influence

The molecular structure of this compound, featuring both N-H groups (on the indole ring and the exocyclic amine) and potential acceptor atoms (the amine nitrogen and the fluorine atom), suggests a high propensity for forming intricate hydrogen bonding networks. These interactions are critical in dictating the supramolecular assembly and crystal packing of the molecule.

The primary and secondary amine groups are excellent hydrogen bond donors. Computational studies on similar flexible molecules, like 2-phenylethylamine, confirm that N-H···N interactions are a significant mechanism of molecular aggregation. nih.gov In the solid state, this compound molecules can be expected to form dimers or extended chains through N-H···N hydrogen bonds. The indole N-H group can likewise participate as a donor.

The role of organic fluorine as a hydrogen bond acceptor is a subject of ongoing discussion, but it is generally considered a weak acceptor. mdpi.com Theoretical and experimental studies on other fluorinated organic compounds show that C-H···F and N-H···F interactions can occur and influence crystal packing, although they are typically weaker than conventional hydrogen bonds. The presence of the highly electronegative fluorine atom in the 5-position can, however, modulate the electronic properties of the indole ring, which in turn influences the strength of other hydrogen bonds in the system.

Table 1: Predicted Hydrogen Bond Parameters for this compound based on Analogous Systems (Note: The following data is illustrative and based on computational studies of molecules with similar functional groups. Specific values for this compound would require dedicated quantum chemical calculations.)

| Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Estimated Energy (kcal/mol) |

| Indole N-H | Amine N | 2.9 - 3.2 | 150 - 180 | 3 - 6 |

| Amine N-H | Amine N | 2.9 - 3.2 | 150 - 180 | 3 - 6 |

| Amine N-H | Fluorine | 3.0 - 3.4 | 130 - 170 | 1 - 2.5 |

| Indole N-H | Fluorine | 3.0 - 3.4 | 130 - 170 | 1 - 2.5 |

Non-Covalent Interactions within Crystalline Structures

Beyond classical hydrogen bonding, the crystal structure of this compound is stabilized by a variety of weaker non-covalent interactions. The planar, electron-rich indole ring is particularly susceptible to these forces, which play a crucial role in the final three-dimensional architecture of the crystal.

π-π Stacking Interactions: The indole ring's aromatic system facilitates π-π stacking, a common and significant interaction in the crystal packing of many heterocyclic compounds. nih.govmdpi.com These interactions can occur in parallel-displaced or T-shaped arrangements. Computational studies on 3-methylindole (B30407) and its halogenated derivatives indicate that halogenation can moderately affect the stability of the stacking interaction. mdpi.com The fluorine atom at the C5-position of the indole ring, being electron-withdrawing, is expected to modulate the quadrupole moment of the aromatic system, thereby influencing the geometry and energy of these π-π interactions. mdpi.com

Other Key Interactions:

N-H···π Interactions: The N-H bonds can act as donors not only to heteroatoms but also to the π-electron cloud of an adjacent indole ring. This type of non-classical hydrogen bond is a primary stabilizing force in the crystal packing of many indole derivatives, especially when strong acceptors are absent. nih.gov

van der Waals Forces: These dispersion forces are ubiquitous and provide a general cohesive energy that holds the molecules together in the crystal. wiley.com

Computational methods like Density Functional Theory (DFT) with dispersion corrections are essential for accurately modeling these weak interactions. rsc.org Analysis using tools such as the Reduced Density Gradient (RDG) can visually identify and characterize regions of weak non-covalent interactions within the molecular structure. researchgate.net

Table 2: Predicted Non-Covalent Interactions in Crystalline this compound based on Analogous Systems (Note: This data is representative and derived from general computational chemistry literature on aromatic and heterocyclic systems.)

| Interaction Type | Interacting Moieties | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| π-π Stacking | Indole Ring ↔ Indole Ring | 3.3 - 3.8 (interplanar) | 2 - 5 |

| N-H···π | N-H Group ↔ Indole Ring | 2.2 - 2.8 (H to ring centroid) | 1 - 3 |

| C-H···π | Aromatic C-H ↔ Indole Ring | 2.5 - 3.0 (H to ring centroid) | 0.5 - 2 |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 5-Fluoro-1H-indol-1-amine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the indole (B1671886) ring and the amine group.

Expected Signals: The spectrum would show signals corresponding to the protons at positions 2, 3, 4, 6, and 7 of the indole core, as well as the protons of the N-amine (NH₂) group.

Chemical Shifts (δ): The precise chemical shifts would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating amine group.

Coupling Constants (J): Spin-spin coupling between adjacent protons (e.g., H-6 and H-7) and through-space coupling with the fluorine atom (H-F coupling) would provide critical information for assigning the specific positions of the protons on the aromatic ring.

Without experimental data, a representative data table cannot be generated.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the spectrum would reveal the eight distinct carbon atoms of the fluoroindole core.

Expected Signals: Eight separate signals would correspond to the carbons of the fused ring system.

Chemical Shifts (δ): The chemical shifts would be significantly influenced by the attached heteroatoms (N and F). The carbon atom directly bonded to the fluorine (C-5) would exhibit a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons would also show smaller two- and three-bond couplings (²JCF, ³JCF).

A data table of ¹³C NMR chemical shifts remains speculative without experimental validation.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since fluorine has a natural abundance of 100% for the ¹⁹F isotope and a large chemical shift range, it serves as an excellent probe for molecular structure and environment.

Expected Signals: A single signal would be expected for the fluorine atom at the C-5 position.

Chemical Shift (δ): The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom within the indole ring.

Coupling: This fluorine signal would be split by neighboring protons (H-4 and H-6), providing further confirmation of the substitution pattern.

Specific ¹⁹F NMR data for this compound is not currently documented in available literature.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for the complete and unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between adjacent protons (e.g., H-6 with H-7 and H-2 with H-3).

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Application of these advanced techniques to this compound has not been reported.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence.

Molecular Formula: For this compound, the molecular formula is C₈H₇FN₂.

Accurate Mass: HRMS would be used to measure the exact mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺). This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the structure determined by NMR.

A data table for HRMS would require experimental measurement, which is not available in the reviewed sources.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides critical information about the functional groups and bonding within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different types of chemical bonds, making FT-IR an excellent tool for identifying functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its N-H, C-H, C-F, C=C, and C-N bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. instanano.comnih.gov The indole N-H bond, if it were present, typically shows a band around 3400 cm⁻¹, but in this N-amino substituted indole, the primary amine vibrations will be the dominant feature in this region. mdpi.comias.ac.in Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches are absent. vscht.cz

The C-F stretching vibration gives a strong absorption band, typically in the 1000-1350 cm⁻¹ range. The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings will appear in the 1450-1620 cm⁻¹ region. ias.ac.in The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions (e.g., C-H bending, C-N stretching) that is unique to the molecule. youtube.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp |

| 3050-3150 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1500-1620 | C=C Stretch | Aromatic/Indole Ring | Medium |

| 1450-1500 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1200-1350 | C-N Stretch | Aryl-N | Medium |

| 1000-1250 | C-F Stretch | Aryl-F | Strong |

| 800-900 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the indole ring system. The C=C stretching vibrations of the benzene (B151609) and pyrrole rings, which are strong in the Raman spectrum of indole itself, would be expected to produce prominent bands. montclair.edu The C-F bond, while strongly IR-active, may show a weaker band in the Raman spectrum. The N-H stretching and bending modes of the amine group are also observable. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics, aiding in a comprehensive structural confirmation. montclair.edu

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can determine its absolute molecular structure. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and three-dimensional shape of the molecule. nih.gov

Based on studies of related fluorinated indole structures, several key structural features would be anticipated. chemrxiv.orgresearchgate.netnih.govnih.gov The indole ring system is expected to be nearly planar. The introduction of the fluorine atom at the 5-position would lead to a predictable C-F bond length, typically around 1.35 Å. The N-N bond of the amino group attached to the indole nitrogen would also have a characteristic length.

Furthermore, SCXRD reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com The primary amine group is a hydrogen bond donor, and the indole ring nitrogen and the fluorine atom can act as hydrogen bond acceptors. It is likely that N-H···N or N-H···F hydrogen bonds play a significant role in stabilizing the crystal structure. nih.gov Analysis of crystal structures of other fluorinated indoles has revealed the importance of such interactions in defining the supramolecular architecture. researchgate.net

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Likely Monoclinic or Orthorhombic |

| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c, Pbca |

| C-F Bond Length | Distance between Carbon-5 and Fluorine | ~1.35 - 1.37 Å |

| Indole Ring Planarity | Dihedral angle within the bicyclic system | Nearly planar |

| Intermolecular Interactions | Forces holding the crystal lattice together | N-H···N or N-H···F hydrogen bonds, π-π stacking |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline solid, showing a series of diffraction peaks at characteristic angles (2θ). This technique is crucial for assessing the crystallinity and phase purity of a bulk sample of this compound.

A highly crystalline sample will produce a PXRD pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show broad, diffuse humps. ias.ac.inresearchgate.net The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal analyzed and is phase-pure. Any additional peaks in the experimental pattern would indicate the presence of impurities or different crystalline phases (polymorphs).

Electronic Spectroscopy

Electronic spectroscopy techniques are pivotal in understanding the electronic structure and photophysical properties of molecules. UV-Vis spectroscopy probes the electronic transitions between different energy levels within a molecule upon absorption of ultraviolet or visible light, while fluorescence spectroscopy provides insights into the emission of light from an excited electronic state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of "this compound" would be expected to reveal characteristic absorption bands corresponding to π → π* transitions within the indole ring system. The position of the fluorine atom at the 5-position and the amino group at the 1-position would influence the energy of these transitions compared to the parent indole molecule. Specifically, the fluorine atom, being an electron-withdrawing group, and the amino group, being an electron-donating group, would likely cause shifts in the absorption maxima (λmax). A detailed analysis would involve determining these maxima, calculating the molar absorptivity (ε) for each transition, and assigning them to specific electronic transitions (e.g., ¹La and ¹Lb bands characteristic of indoles). However, no experimental or theoretical UV-Vis spectra for "this compound" are available in the searched resources.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Solvent |

|---|

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy would provide valuable information on the photophysical properties of "this compound," such as its emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). The substitution pattern on the indole ring is known to significantly affect these properties. The interplay between the electron-withdrawing fluorine and the electron-donating amino group would likely modulate the energy of the lowest excited singlet state and influence the rates of radiative and non-radiative decay processes. A comprehensive study would involve measuring the excitation and emission spectra to determine the Stokes shift, quantifying the fluorescence quantum yield relative to a standard, and measuring the fluorescence lifetime. Such data would elucidate the influence of the substituents on the excited-state dynamics of the indole chromophore. Unfortunately, no fluorescence spectroscopic data for "this compound" could be located.

Table 2: Hypothetical Photophysical Properties of this compound

| Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Solvent |

|---|

Applications of 5 Fluoro 1h Indol 1 Amine and Its Analogs in Organic Synthesis and Chemical Biology Research

Precursors for the Synthesis of Complex Indole-Containing Chemical Scaffolds

The indole (B1671886) nucleus is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds. nih.govnih.gov The introduction of a fluorine atom at the 5-position of the indole ring can modulate the electron density and lipophilicity of the molecule, potentially enhancing its biological activity or metabolic stability. 5-Fluoro-1H-indol-1-amine and its derivatives serve as key starting materials for the construction of a wide array of intricate indole-containing structures.

This compound and related fluoroindoles are versatile precursors for the synthesis of various substituted indole derivatives. researchgate.net The presence of the fluorine atom can influence the regioselectivity of subsequent reactions, allowing for the targeted synthesis of specific isomers. A variety of synthetic methodologies have been employed to elaborate the fluoroindole core, leading to a diverse range of functionalized molecules.

For instance, the Leimgruber-Batcho indole synthesis is a widely used method for preparing substituted indoles and has been successfully applied to the synthesis of 5-fluoro-6-substituted indoles. This method offers a flexible approach to introduce various substituents onto the indole ring, enabling the creation of libraries of compounds for biological screening.

Below is a table summarizing examples of synthetic methods used for preparing substituted indole derivatives, some of which can be adapted for fluoroindole precursors.

Recent research has focused on developing efficient and scalable syntheses of fluoroindole derivatives to support their use in various applications.

Beyond simple substitution, this compound and its analogs are valuable for constructing more complex polycyclic and heterocyclic systems. The indole nucleus can be fused with other rings to create novel scaffolds with unique three-dimensional structures and potential biological activities.

One approach involves the dearomatization of the indole ring through cycloaddition reactions, which transforms the planar aromatic system into a more complex, stereochemically rich structure. acs.org These reactions can be controlled to produce a variety of fused and spirocyclic systems. For example, substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. acs.org

The Pictet-Spengler reaction is another powerful tool for constructing polycyclic indole-containing frameworks. In a recent study, a microbial Pictet-Spenglerase, McbB, was shown to catalyze the condensation of a 5-fluoro-substituted (S)-2-amino-3-(1H-indol-1-yl)propionic acid analog with an aldehyde to form a rare pyrazino[1,2-a]indole (B3349936) scaffold. acs.org This chemoenzymatic approach highlights the potential for using biological catalysts to access novel and complex heterocyclic systems derived from fluoroindoles.

Fluoroindole Derivatives as Research Probes in Chemical Biology

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus make fluoroindole derivatives invaluable tools in chemical biology. The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio, and a 100% natural abundance, resulting in high sensitivity in NMR experiments. Furthermore, the chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for studying molecular interactions and conformational changes.

The introduction of a fluoroindole derivative, such as 5-fluorotryptophan (B555192), into a protein allows for the use of ¹⁹F NMR to study the protein's structure, dynamics, and interactions. nih.govnih.gov Since fluorine is essentially absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, allowing for the clear observation of the labeled sites. acs.orgdiva-portal.org

5-Fluoroindole (B109304) can serve as a precursor for the biosynthetic incorporation of 5-fluorotryptophan into proteins. nih.gov For example, this method has been used to label the G protein-coupled receptor NK1R expressed in Pichia pastoris, enabling site-specific investigations of functionally important tryptophan residues. nih.gov The sensitivity of the ¹⁹F chemical shift to the local environment provides detailed information about conformational changes, ligand binding, and protein-protein interactions. nih.gov

In addition to ¹⁹F labeling, fluoroindoles can be synthesized with other stable isotopes, such as carbon-13 (¹³C), to create dual-labeled probes for more advanced NMR studies. diva-portal.org The development of synthetic routes to compounds like 5-fluoroindole-5-¹³C allows for the preparation of ¹⁹F-¹³C labeled proteins, which can be used in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to study large biological systems. diva-portal.org

Isotope labeling is a powerful technique for elucidating enzyme mechanisms. nih.govmdpi.com By strategically placing isotopes at specific positions in a substrate, researchers can track the movement of atoms during a reaction and determine the rate-limiting steps. While the direct use of this compound as a precursor for isotope-labeled substrates in enzyme mechanism studies is not extensively documented in the provided context, the principles of isotope labeling are well-established. For instance, kinetic isotope effects (KIEs) are measured by comparing the reaction rates of isotopically labeled and unlabeled substrates. nih.gov These studies provide valuable insights into the transition state of an enzymatic reaction.

Development of Novel Synthetic Methodologies and Reagent Design

The demand for fluorinated indole derivatives in various fields of research drives the development of new and improved synthetic methods. Research in this area focuses on creating more efficient, scalable, and environmentally friendly routes to these valuable compounds.

For example, efforts have been made to optimize the Leimgruber-Batcho indole synthesis for the large-scale production of 5-fluoro-6-chloroindole, an important intermediate for pharmaceuticals. google.com This includes exploring alternative reagents and reaction conditions to improve yields and reduce byproducts.

Furthermore, the unique reactivity of fluoroindoles can be harnessed in the design of new reagents and synthetic transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indole ring, opening up new possibilities for functionalization. The development of novel methods for the synthesis of 5-substituted indoles, often starting from appropriately substituted anilines, is an active area of research. luc.edu

Catalyst Development for Indole Functionalization and Amine Transformations

The indole nucleus is a key target for functionalization, a process often reliant on sophisticated catalytic systems. Rather than being components of catalysts, indole derivatives are typically the substrates for reactions that install new chemical groups onto the indole ring. The primary strategies involve transition-metal-catalyzed C–H functionalization, which allows for direct modification of the indole core. rsc.orgresearchgate.net

Over the last two decades, significant progress has been made in using transition metals like palladium, nickel, and rhodium to selectively functionalize the C2, C3, and even the less accessible C4 through C7 positions of the indole scaffold. rsc.orgnih.gov A common and powerful strategy to control the position of this functionalization is the use of directing groups (DGs). acs.orgnih.gov These groups are temporarily installed, often on the indole nitrogen, to steer the metal catalyst to a specific C-H bond, enabling reactions like arylation, olefination, and alkylation at otherwise unreactive sites. acs.orgnih.gov For example, an N-P(O)tBu2 group can direct palladium catalysts to the C7 position and copper catalysts to the C6 position. acs.orgnih.gov While the indole core has been incorporated into the structure of some organocatalysts, this remains a less explored area compared to its role as a synthetic target. mdpi.com

Strategies for Achieving Enhanced Regioselectivity and Stereoselectivity in Reactions

Controlling the outcome of chemical reactions on the indole scaffold is paramount for its use in complex molecule synthesis. Regioselectivity (controlling the position of a reaction) and stereoselectivity (controlling the 3D arrangement of atoms) are achieved through various catalytic strategies.

Regioselectivity: The inherent electronic properties of the indole ring favor reactions at the C3 position. However, modern catalytic methods allow for functionalization at nearly any position. This is often accomplished by choosing a specific catalyst and directing group combination. acs.orgnih.gov For instance, installing pivaloyl groups at the N1 or C3 positions can direct borylation to the C7 or C4 positions, respectively, even without a transition metal catalyst. acs.orgnih.gov In other cases, the choice of N-protecting group can fundamentally switch the regiochemical outcome. A nickel-catalyzed dearomative arylboration of indoles can be directed to produce either C2- or C3-borylated indolines simply by changing the N-protecting group, which alters the electronics of the indole C2–C3 π-bond. nih.gov

Stereoselectivity: The synthesis of specific enantiomers (non-superimposable mirror images) of indole derivatives is critical for pharmaceutical applications. The asymmetric Friedel–Crafts reaction is a powerful method for creating chiral indole derivatives. nih.gov This is typically achieved using a chiral catalyst, such as a chiral phosphoric acid or a chiral amine (e.g., an imidazolidinone), which creates a chiral environment around the reactants. nih.govprinceton.edu This environment forces the reaction to proceed in a way that preferentially forms one enantiomer over the other, leading to products with high enantiomeric excess. nih.govprinceton.edu For example, chiral aziridine-phosphine ligands used with copper catalysts have been effective in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, achieving high yields and enantioselectivity. mdpi.com

Investigation of Molecular Interactions with Biological Targets through Chemical Design

The fluorinated indole scaffold is a valuable starting point for designing molecules that can interact with and modulate the function of biological targets like enzymes and receptors. Through systematic chemical modification and computational analysis, researchers can understand and optimize these molecular interactions.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine how specific structural changes affect biological activity. For fluorinated indole analogs, SAR studies have revealed key principles for designing potent enzyme inhibitors. The presence of a fluorine atom on the indole ring often strengthens inhibitory activity. nih.gov

A study on 5-fluoro-2-oxindole derivatives as inhibitors of α-glucosidase, an enzyme relevant to diabetes, provides a clear example of SAR. nih.gov Researchers synthesized a series of compounds by condensing 5-fluoro-2-oxindole with various substituted aromatic aldehydes and measured their inhibitory concentration (IC50). The results showed that the type and position of substituents on the aromatic ring significantly impacted potency. For instance, compounds with hydroxyl (-OH) groups were generally more active, with the position of the hydroxyl group being critical. A compound with a hydroxyl group at the 4-position (para) of the phenyl ring (compound 3f ) was the most potent inhibitor in the series. nih.gov

Data derived from a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors. nih.gov

Chemical Principles Governing Ligand Binding and Receptor Interaction

The interaction between a small molecule (a ligand), such as a 5-fluoroindole derivative, and a biological target (a protein or receptor) is governed by fundamental non-covalent forces. These include hydrogen bonds, ionic (electrostatic) interactions, and hydrophobic interactions. researchgate.net Molecular docking studies are computational tools that simulate how a ligand fits into the binding site of a protein, helping to visualize and understand these interactions. nih.govnih.gov

For indole derivatives containing a basic amine group, a critical interaction often involves the formation of a salt bridge (a strong ionic interaction) with a negatively charged aspartate (Asp) residue, which is highly conserved in the binding pockets of many receptors, such as serotonin (B10506) receptors. nih.gov The indole ring itself can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues in the binding site. The fluorine atom, due to its high electronegativity, can alter the electronic properties of the indole ring and participate in specific interactions, such as modulating hydrogen bond networks with water molecules in the binding site, which can significantly impact binding affinity through enthalpic and entropic effects. nih.gov

Modulation of Enzyme and Receptor Activity via Designed Chemical Structures

By applying the principles of SAR and ligand binding, chemical structures based on the fluorinated indole scaffold can be rationally designed to modulate the activity of specific enzymes and receptors. This can involve either inhibiting the target (antagonism/inhibition) or enhancing its activity (agonism/positive modulation).

Enzyme Inhibition: As demonstrated with α-glucosidase, 5-fluoro-2-oxindole derivatives were designed to act as inhibitors. nih.gov The most potent compounds in the series were found to be mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Receptor Modulation: Analogs of 5-fluoroindole can also act as receptor modulators. For example, a study on the 5-HT3A receptor, a ligand-gated ion channel, showed that 5-chloro-indole (a halogenated analog) acts as a positive allosteric modulator. nih.gov This molecule does not activate the receptor on its own but, in the presence of the natural agonist serotonin, it re-activates the receptor current. nih.gov This demonstrates a sophisticated mechanism of action where the designed compound modulates the receptor's response to its endogenous activator. nih.gov

Examples of enzyme and receptor modulation by halogenated indole analogs. nih.govnih.gov

Future Directions and Emerging Research Avenues for Fluorinated Indole Amines

Advancements in Sustainable and Green Synthesis of Fluorinated Indoles

The synthesis of fluorinated indoles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. tandfonline.comresearchgate.net Traditional methods for indole (B1671886) synthesis are often being replaced by more environmentally friendly approaches. tandfonline.com Future research will likely focus on several key areas to advance the sustainable production of these valuable compounds.

One major thrust is the development of novel catalytic systems. While metal catalysts have been employed, there is a growing interest in metal-free synthesis to avoid issues of toxicity and cost. nih.gov The use of nanocatalysts is also a promising green approach. researchgate.nettandfonline.com Furthermore, the application of photocatalysis and organocatalysis is expanding, offering milder reaction conditions and reducing the need for harsh reagents. beilstein-journals.org

Solvent choice is another critical aspect of green synthesis. The use of water as a solvent is highly desirable due to its non-toxic and abundant nature. beilstein-journals.org Research into reactions in aqueous media, potentially facilitated by micelles to solubilize organic reactants, is showing considerable promise for the selective fluorination of indoles. researchgate.net Additionally, solvent-free reactions and the use of ionic liquids or deep-eutectic liquids are being explored as greener alternatives to conventional organic solvents. researchgate.nettandfonline.com

Energy efficiency is also a key consideration. Microwave-assisted synthesis has emerged as a rapid and efficient method for producing indole derivatives, often leading to higher yields in shorter reaction times. tandfonline.comtandfonline.comresearchgate.net This technique, combined with other green chemistry principles, is expected to play a significant role in the future of fluorinated indole synthesis.

The table below summarizes some green and sustainable approaches being explored for the synthesis of indole derivatives.

| Green Approach | Key Features | Examples |

| Novel Catalysis | Metal-free reactions, nanocatalysts, photocatalysis, organocatalysis | Br₂-catalyzed synthesis of BIMs in water, Nano-TiO₂ for BIM synthesis beilstein-journals.org |

| Green Solvents | Use of water, ionic liquids, deep-eutectic liquids | N-heterocyclic iod(az)olium salt as a catalyst in water beilstein-journals.org |

| Energy Efficiency | Microwave irradiation, ball milling | Microwave-assisted Michael addition for 3-(3-oxoaryl) indole synthesis tandfonline.com |

| Process Intensification | Continuous flow reactions, multicomponent reactions | One-pot multicomponent synthesis of indole-tethered chromenes nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with significant potential to accelerate the discovery and development of new fluorinated indole amines. acs.orgnih.gov These computational approaches can navigate the vast chemical space of possible fluorinated indole derivatives to identify candidates with desired properties, a task that would be prohibitively time-consuming and expensive through traditional experimental methods alone. acs.org

One of the key applications of AI in this field is in computer-aided synthesis planning (CASP). nih.gov ML models, trained on vast datasets of known chemical reactions, can predict viable synthetic routes to target molecules, even improving on yields achieved by expert chemists. acs.org This not only streamlines the synthesis process but also helps in identifying which potential drug analogues are most synthetically accessible, aiding in the prioritization of research efforts. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Functional Group Transformations

The presence of fluorine atoms in the indole ring can significantly alter its electronic properties, leading to novel reactivity patterns and enabling unprecedented functional group transformations. Future research will continue to explore these unique chemical behaviors to develop new synthetic methodologies and access novel molecular architectures.

One area of active investigation is the dearomatization of fluorinated indoles. researchgate.net For example, an iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles has been developed to produce 2,3-difluorinated indolines with high diastereoselectivity. researchgate.net This highlights how the electronic influence of fluorine can be harnessed to achieve transformations that are challenging with non-fluorinated analogues.

The reactivity of fluorinated indoles in cross-coupling reactions is another important research direction. While the electron-withdrawing nature of fluorine can influence the reactivity of the indole nucleus towards electrophiles, it also opens up possibilities for different types of catalytic cycles. mdpi.com For instance, 3-halogenated 2-CF₃-indoles have been shown to undergo various metal-catalyzed cross-coupling reactions, demonstrating their utility as building blocks for more complex molecules. mdpi.com

The development of methods for direct C-H fluorination of indoles is also a significant area of advancement. researchgate.net These methods avoid the need for pre-functionalization of the indole ring, offering a more atom-economical and efficient route to fluorinated derivatives. researchgate.net Exploring the regioselectivity of these direct fluorination reactions on complex indole amine scaffolds will be a key challenge and a fruitful area for future research.

Development of Advanced Analytical and Computational Techniques for Enhanced Structural and Mechanistic Insights

A deeper understanding of the structure, reactivity, and biological activity of fluorinated indole amines relies on the development and application of advanced analytical and computational techniques. These tools are crucial for elucidating reaction mechanisms and for characterizing the subtle structural and electronic effects of fluorination.

In the realm of analytical chemistry, techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection are valuable for the analysis of indole compounds. nih.gov For fluorinated derivatives, electron-capture negative ionization mass spectrometry offers high sensitivity for their detection and quantification. nih.gov The development of robust analytical methods based on elemental fluorine detection, such as inductively coupled plasma mass spectrometry (ICP-MS) operating in negative ion mode, will be key for quantifying unknown fluorinated compounds and their metabolites. perkinelmer.com

Computational chemistry plays a vital role in providing mechanistic insights that are often difficult to obtain through experimental means alone. copernicus.orgacs.org Density functional theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates, and explain the regioselectivity observed in reactions involving fluorinated indoles. researchgate.net These computational studies can help in the rational design of new catalysts and reaction conditions to achieve desired outcomes.

The combination of experimental and computational methods provides a powerful approach to understanding the intricate details of reactions involving fluorinated indole amines. acs.org For instance, computational modeling can help to understand the role of steric and electronic effects in directing the regioselectivity of nucleophilic additions to indole derivatives. acs.org As computational power increases and theoretical models become more sophisticated, their predictive power in this field will continue to grow.

Q & A

Q. How to differentiate artifact peaks from genuine metabolites in LC-MS analysis of this compound?

Q. What orthogonal assays confirm the mechanism of action of this compound in kinase inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.